molecular formula C6H8N2OS B2538545 4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole CAS No. 2248378-43-8

4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole

Cat. No. B2538545
CAS RN: 2248378-43-8
M. Wt: 156.2
InChI Key: ADSUBNLKDPYQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiadiazole derivative that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole is not fully understood. However, studies suggest that it may exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have reported that 4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole exhibits various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit anti-bacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole in lab experiments is its high purity, which makes it suitable for various applications. However, one limitation is that this compound is not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole. One direction is the development of novel materials for electronic devices using this compound as a precursor. Another direction is the study of its potential use as a pesticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound in various diseases.

Synthesis Methods

Various methods have been used to synthesize 4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole, including the reaction of 4-methylthiosemicarbazide with epichlorohydrin in the presence of sodium hydroxide. Another method is the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with epichlorohydrin in the presence of sodium hydroxide. Both methods have been reported to yield high purity products.

Scientific Research Applications

4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, anti-bacterial, anti-cancer, and anti-fungal activities. In material science, it has been used as a precursor for the synthesis of novel materials with potential applications in electronic devices. In agriculture, it has been studied for its potential use as a pesticide.

properties

IUPAC Name

4-methyl-5-(2-methyloxiran-2-yl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-5(10-8-7-4)6(2)3-9-6/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSUBNLKDPYQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-methyloxiran-2-yl)thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.